Methyl 4-octyloxybenzoate

Liquid Crystals Smectic A Phase Thermal Stability

Researchers formulating liquid crystal mixtures face challenges in precisely controlling mesophase stability and clearing points. Methyl 4-octyloxybenzoate (CAS 62435-37-4) is a monomeric mesogen offering quantifiable SmA phase behavior for predictable formulation design. • SmA-I transition destabilization of -5.6 K per CH₂CH₂ unit enables rational tuning of clearing points in mixtures. • Methyl ester eliminates H-bonding, providing monomeric behavior ideal for dielectric and ferroelectric studies. • Supplied in 98% purity with low melting point (33-35°C) for efficient solvent-free processing.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
CAS No. 62435-37-4
Cat. No. B1363469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-octyloxybenzoate
CAS62435-37-4
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-8,13H2,1-2H3
InChIKeyJCVLYBQFVTYGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-octyloxybenzoate: Procurement & Differentiation Overview


Methyl 4-octyloxybenzoate is a 4-alkoxybenzoate ester with the molecular formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol [1]. It is classified as a benzoate ester and is recognized as an experimental, chiral liquid crystal material . The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 99+% [1] . Its primary applications are in liquid crystal research, materials science, and as a synthetic intermediate [2].

Why Methyl 4-octyloxybenzoate Cannot Be Substituted


Alkyl chain length in 4-alkoxybenzoates is a critical determinant of mesomorphic behavior and phase transition temperatures. In the homologous series of methyl 4-alkoxybenzoates, each additional CH₂CH₂ unit in the hydrocarbon chain destabilizes the SmA–I transition by –5.6 K [1]. Consequently, methyl 4-octyloxybenzoate (C8 chain) exhibits a distinct SmA phase stability compared to its shorter-chain analogs like methyl 4-hexyloxybenzoate (C6) and longer-chain analogs like methyl 4-decyloxybenzoate (C10) [1]. Furthermore, the methyl ester moiety eliminates hydrogen-bonding capability, contrasting with the free acid 4-octyloxybenzoic acid, which forms dimeric structures and exhibits different dipole moments and mesophase behavior [2] [3]. These quantifiable differences in thermal stability, mesophase type, and molecular interactions preclude generic substitution without altering experimental outcomes.

Methyl 4-octyloxybenzoate: Quantified Evidence vs. Comparators


SmA Phase Stability vs. Chain Length

In the methyl 4-alkoxybenzoate homologous series, the SmA–I (Smectic A to Isotropic) transition temperature is destabilized by –5.6 K per CH₂CH₂ group extension. This trend, established by comparative analysis of compounds with varying hydrocarbon chain lengths, allows quantification of the stability difference between methyl 4-octyloxybenzoate (C8) and other chain-length variants. Specifically, extending the chain from C6 (hexyloxy) to C8 (octyloxy) corresponds to an estimated decrease in SmA–I transition temperature of approximately –11.2 K, while further extension to C10 (decyloxy) results in an additional –5.6 K decrease [1].

Liquid Crystals Smectic A Phase Thermal Stability

Melting Point: Ester vs. Free Acid

Methyl 4-octyloxybenzoate exhibits a melting point range of 33-35°C [1] [2], a value that is substantially lower than the melting point of its corresponding free acid, 4-octyloxybenzoic acid. While a precise melting point for 4-octyloxybenzoic acid was not located in the available sources, benzoic acid derivatives with alkyl chains typically have higher melting points than their methyl esters due to strong intermolecular hydrogen bonding in the acid dimers [3]. This lower melting point for the ester facilitates handling and processing in applications where a liquid or low-melting solid is advantageous, such as in the formulation of liquid crystal mixtures or as a reactive intermediate.

Physical Properties Melting Point Solid-State

Dipole Moment: Ester vs. Acid

While direct dipole moment data for methyl 4-octyloxybenzoate were not found, the ground state (μg) and excited state (μe) dipole moments for the closely related 4-octyloxybenzoic acid (4OBA) have been experimentally determined in various solvents using solvatochromic shift methods. In cyclohexane, the ground state dipole moment of monomeric 4OBA was reported as 2.8 D [1]. The methyl ester derivative lacks the hydrogen-bonding capability of the acid, which is known to significantly alter the dipole moment and mesomorphic behavior. This structural modification eliminates dimer formation and changes the overall polarizability, making the ester suitable for applications requiring a non-hydrogen-bonding mesogen with distinct dielectric properties .

Dipole Moment Solvatochromism Electronic Properties

Purity Grade: High vs. Standard

Commercially, methyl 4-octyloxybenzoate is available in at least two distinct purity grades: a standard 95% minimum purity and a high-purity 99+% specification . The 99+% grade is specifically offered by Apollo Scientific and is described as a white solid . This higher purity level minimizes the presence of synthetic byproducts and unreacted starting materials, which is critical for applications requiring precise control over material properties, such as in liquid crystal research where impurities can depress phase transition temperatures and alter electro-optical responses.

Purity Grade Vendor Specifications Quality Control

Chiral Smectic C Phase Induction Potential

Achiral rodlike molecules possessing an ester group, such as 4-octyloxyphenyl 4-octyloxybenzoate, have been shown to generate a chiral smectic C liquid crystal phase [1]. This phenomenon, known as absolute chiral induction, demonstrates that the ester linkage and the 4-octyloxybenzoate moiety can contribute to the formation of chiral superstructures without requiring a stereogenic center. While this evidence pertains to a closely related diester rather than methyl 4-octyloxybenzoate itself, it highlights the potential of the 4-octyloxybenzoate scaffold for accessing chiral mesophases, a property that may be leveraged in the design of ferroelectric liquid crystal materials .

Chiral Mesophase Smectic C Phase Achiral Molecules

Methyl 4-octyloxybenzoate: Application Scenarios


Tailoring SmA Phase in Liquid Crystal Research

Researchers designing smectic A liquid crystal mixtures can utilize methyl 4-octyloxybenzoate as a mesogenic component with predictable phase behavior. The quantifiable destabilization of the SmA–I transition by –5.6 K per CH₂CH₂ group allows for precise tuning of the clearing point when blending with other homologs or fluorinated analogs [1]. This is particularly relevant for formulating materials with specific operating temperature ranges for displays or sensors.

Synthesis of Advanced Intermediates & Monomers

The methyl ester functionality of methyl 4-octyloxybenzoate serves as a versatile handle for further chemical transformations, such as hydrolysis to the corresponding acid or transesterification to other esters. Its 99+% purity grade ensures minimal side reactions during the synthesis of complex mesogens, including those that exhibit chiral smectic C phases [2]. The low melting point (33-35°C) [3] facilitates solvent-free or low-temperature reactions, improving process efficiency.

Non-Hydrogen-Bonding Dielectric Formulation

Unlike 4-octyloxybenzoic acid, which forms hydrogen-bonded dimers with distinct dipole moments [4], methyl 4-octyloxybenzoate acts as a monomeric mesogen. This property makes it a suitable candidate for dielectric studies and the formulation of liquid crystal mixtures where controlled dipole-dipole interactions are required. Its use as a ferroelectric material component is supported by its inherent dipole moment and structural features .

Reference Standard for Analytical Quality Control

The availability of methyl 4-octyloxybenzoate in both 95% and 99+% purity grades makes it a practical reference standard for developing and validating analytical methods, such as HPLC or GC-MS, for the quantification of alkoxybenzoates in complex mixtures. Its well-defined physical properties, including melting point and boiling point [3], provide reliable benchmarks for instrument calibration and method verification.

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